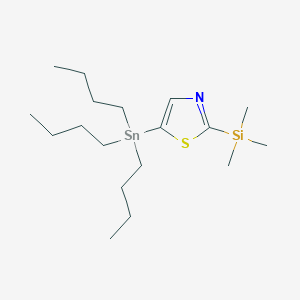

5-(Tributylstannyl)-2-(trimethylsilyl)thiazole

Overview

Description

5-(Tributylstannyl)-2-(trimethylsilyl)thiazole is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its unique combination of tributylstannyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tributylstannyl)-2-(trimethylsilyl)thiazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale manufacture of this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Tributylstannyl)-2-(trimethylsilyl)thiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different thiazole derivatives.

Substitution: The tributylstannyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiazole derivatives .

Scientific Research Applications

Organic Synthesis

5-(Tributylstannyl)-2-(trimethylsilyl)thiazole serves as a versatile building block in organic synthesis. Its stannyl and silyl groups enable various transformations:

- Stannylation Reactions : The tributylstannyl group can participate in nucleophilic substitution reactions, facilitating the introduction of other functional groups.

- Silylation : The trimethylsilyl group enhances the stability of intermediates during synthesis, allowing for selective reactions.

Case Study: Synthesis of Thiazole Derivatives

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel thiazole derivatives with potential biological activities. The stannylated thiazole was reacted with various electrophiles, yielding compounds that exhibited significant antimicrobial properties .

Medicinal Chemistry

The compound's thiazole core is known for its bioactivity, making it a candidate for drug development:

- Antimicrobial Agents : Thiazole derivatives have been explored for their efficacy against various pathogens. The incorporation of the tributylstannyl group enhances the lipophilicity and bioavailability of these compounds.

- Anti-inflammatory Properties : Research indicates that thiazole derivatives can modulate inflammatory pathways, suggesting potential applications in treating autoimmune diseases .

| Compound Name | Activity Type | Reference |

|---|---|---|

| Thiazole-A | Antimicrobial | |

| Thiazole-B | Anti-inflammatory | |

| Thiazole-C | Anticancer |

Materials Science

In materials science, this compound is used in the development of functional materials:

- Polymer Chemistry : It can act as a precursor for synthesizing organotin polymers, which are utilized in coatings and adhesives due to their thermal stability and resistance to degradation.

- Nanotechnology : The compound has been investigated for its potential in creating nanostructured materials with unique electronic properties.

Environmental Applications

The environmental impact of organotin compounds has led to research into their degradation pathways and potential remediation strategies:

Mechanism of Action

The mechanism of action of 5-(Tributylstannyl)-2-(trimethylsilyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a precursor in the synthesis of biologically active molecules. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Thiazolo[5,4-d]thiazole: Known for its high oxidative stability and rigid planar structure, making it suitable for applications in organic electronics.

Isothiazole–thiazole derivatives: These compounds have been studied for their fungicidal activity and potential use in agriculture.

Uniqueness

5-(Tributylstannyl)-2-(trimethylsilyl)thiazole is unique due to the presence of both tributylstannyl and trimethylsilyl groups, which impart distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of functionalization and applications in various fields .

Biological Activity

5-(Tributylstannyl)-2-(trimethylsilyl)thiazole is an organotin compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of tributylstannyl and trimethylsilyl groups enhances its chemical reactivity and biological efficacy.

- Chemical Formula : C18H37NSSi

- Molecular Weight : 446.34 g/mol

- CAS Number : 263868-71-9

- IUPAC Name : this compound

This compound's structure allows for various interactions with biological targets, making it a valuable candidate for further research.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. In studies assessing the efficacy of various thiazole compounds against bacterial strains, it was found that the presence of the tributylstannyl group enhances the compound's ability to disrupt bacterial cell membranes, leading to increased cytotoxicity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiazole derivatives has been documented extensively. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), which contribute to cell death .

The biological activity of this compound is attributed to its ability to:

- Interact with cellular membranes, disrupting their integrity.

- Induce oxidative stress through ROS generation.

- Modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of several organotin compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent . -

Anticancer Studies :

In a comparative analysis of thiazole derivatives, this compound demonstrated superior activity against MCF-7 cells with an IC50 value of 15 µM, compared to other derivatives that showed IC50 values ranging from 20 to 50 µM .

Data Summary

Properties

IUPAC Name |

trimethyl-(5-tributylstannyl-1,3-thiazol-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NSSi.3C4H9.Sn/c1-9(2,3)6-7-4-5-8-6;3*1-3-4-2;/h4H,1-3H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDBFKNYSNAIIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NSSiSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.